3,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide
CAS No.: 1021266-17-0
Cat. No.: VC11927636
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021266-17-0 |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-28-18-13-17(14-19(15-18)29-2)22(27)23-11-6-12-25-21(26)10-9-20(24-25)16-7-4-3-5-8-16/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,23,27) |
| Standard InChI Key | QDHCQRKCHQOHIY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Introduction
Potential Biological Activity
Compounds with similar structural motifs have been explored for their biological activities, including enzyme inhibition and receptor modulation. For instance, pyridazinone derivatives have been investigated for their anti-inflammatory properties, while benzamides are known for their roles in various therapeutic areas, including oncology and neurology.
Research Findings and Similar Compounds
While specific research findings on 3,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide are not available, studies on related compounds provide insights into potential applications:
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Phosphodiesterase Inhibitors: Compounds like PDE4 inhibitors, which are structurally unrelated but share a similar goal of modulating biological pathways, have shown promise in treating respiratory diseases by reducing inflammation .
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Pyridazinone Derivatives: These have been studied for their potential anti-inflammatory effects, which could be relevant given the structural similarity .
Future Directions
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Synthesis and Characterization: Developing efficient synthesis methods and characterizing the compound's physical and chemical properties would be essential steps.
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Biological Screening: Conducting in vitro and in vivo studies to assess potential biological activities, such as enzyme inhibition or receptor binding.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to optimize its biological activity and pharmacokinetic properties.
These steps would provide valuable insights into the compound's potential therapeutic applications and contribute to the broader field of medicinal chemistry.
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